molecular formula C13H19N3O B12007487 N-Methyl-3-(N-methylanilino)-1-pyrrolidinecarboxamide CAS No. 20984-64-9

N-Methyl-3-(N-methylanilino)-1-pyrrolidinecarboxamide

Cat. No.: B12007487
CAS No.: 20984-64-9
M. Wt: 233.31 g/mol
InChI Key: GYBLKFWKFLAZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-(N-methylanilino)-1-pyrrolidinecarboxamide is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and an N-methylanilino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(N-methylanilino)-1-pyrrolidinecarboxamide typically involves the reaction of N-methylaniline with a pyrrolidine derivative. The process often requires specific catalysts and controlled reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include anhydrous solvents, reducing agents, and protective groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of automated systems and advanced monitoring techniques is common in industrial settings to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(N-methylanilino)-1-pyrrolidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific conditions, such as controlled temperature and pH, to proceed efficiently. Catalysts like palladium or platinum are frequently used to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .

Scientific Research Applications

N-Methyl-3-(N-methylanilino)-1-pyrrolidinecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-3-(N-methylanilino)-1-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(N-methylanilino)-1-pyrrolidinecarboxamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can participate in a wide range of reactions and exhibit diverse biological activities .

Properties

CAS No.

20984-64-9

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N-methyl-3-(N-methylanilino)pyrrolidine-1-carboxamide

InChI

InChI=1S/C13H19N3O/c1-14-13(17)16-9-8-12(10-16)15(2)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,14,17)

InChI Key

GYBLKFWKFLAZSR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCC(C1)N(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.